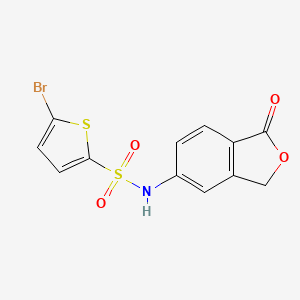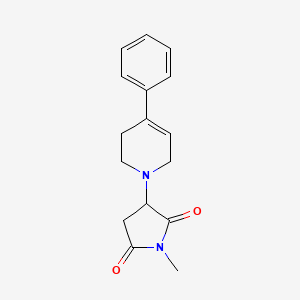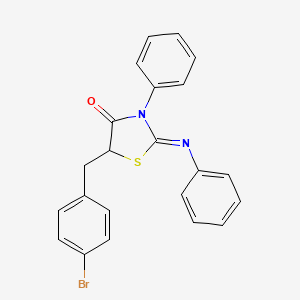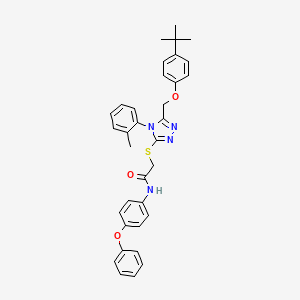![molecular formula C14H12N4O2 B11087798 4-(6,7-Dihydro-5H-benzo[1,2,5]oxadiazol-4-ylideneaminooxymethyl)-benzonitrile](/img/structure/B11087798.png)
4-(6,7-Dihydro-5H-benzo[1,2,5]oxadiazol-4-ylideneaminooxymethyl)-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}METHYL)BENZONITRILE is a complex organic compound that belongs to the class of benzoxadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
The synthesis of 4-({[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}METHYL)BENZONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the benzoxadiazole core, followed by the introduction of the nitrile group and the ylideneamino moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
4-({[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}METHYL)BENZONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds to 4-({[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}METHYL)BENZONITRILE include other benzoxadiazole derivatives. These compounds share a common benzoxadiazole core but differ in their substituents, leading to variations in their properties and applications. The uniqueness of 4-({[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}METHYL)BENZONITRILE lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H12N4O2 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
4-[[(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylideneamino]oxymethyl]benzonitrile |
InChI |
InChI=1S/C14H12N4O2/c15-8-10-4-6-11(7-5-10)9-19-16-12-2-1-3-13-14(12)18-20-17-13/h4-7H,1-3,9H2/b16-12+ |
InChI Key |
INBVAFLTJZFDDQ-FOWTUZBSSA-N |
Isomeric SMILES |
C1CC2=NON=C2/C(=N/OCC3=CC=C(C=C3)C#N)/C1 |
Canonical SMILES |
C1CC2=NON=C2C(=NOCC3=CC=C(C=C3)C#N)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Chloro-5-nitrophenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid](/img/structure/B11087717.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3'-(4-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11087718.png)
![N-(4-chlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11087723.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-[(phenylcarbonyl)amino]-1,3-thiazinane-6-carboxamide](/img/structure/B11087728.png)


![6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11087750.png)
![methyl 2-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate](/img/structure/B11087755.png)
![4-[3-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11087763.png)
![N-(2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethyl)benzenesulfonamide](/img/structure/B11087777.png)

![2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11087785.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B11087788.png)

